(1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R)-2-phenylmethoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTICJOPDXYGIBI-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium-Catalyzed Hydrogenation
A prominent method involves the hydrogenation of substituted benzoic acid derivatives. For example, ethyl 4-((benzyloxy)carbonyl)benzoate undergoes hydrogenation under high-pressure H₂ (15 bar) in the presence of 5% Ru/Al₂O₃ at 100°C for 28 hours. This one-pot process achieves a cis/trans ratio of 1:4.2, with the trans isomer predominating due to the catalyst’s preference for equatorial addition. Post-reduction hydrolysis with 20% citric acid yields the carboxylic acid derivative in 70% yield and 92% purity.
Key Reaction Parameters
| Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | cis/trans Ratio | Yield (%) |
|---|---|---|---|---|---|
| 5% Ru/Al₂O₃ | 15 | 100 | 28 | 1:4.2 | 70 |
Nickel-Mediated Isomerization
Raney Nickel facilitates the isomerization of cis-4-amino-1-cyclohexanecarboxylic acid to the trans isomer under basic conditions. While this method achieves a trans ratio of 70%, its industrial applicability is limited by catalyst recovery challenges and over-reduction side reactions.
Stereoselective Synthesis via Chiral Catalysts
Manganese Complexes for Enantioselective Oxidation
Manganese catalysts bearing 4-pyrrolidinopyridine ligands, such as complex 2 , enable enantioselective benzylic oxidation. In the presence of Boc-L-tert-leucine as an additive, these catalysts achieve up to 62% enantiomeric excess (ee) in benzylic alcohol intermediates. For instance, isobutylbenzene oxidation yields (1S,2R)-2-benzylcyclohexanol with 50% yield and 62% ee, which is subsequently oxidized to the carboxylic acid.
Optimized Conditions for Enantioselectivity
| Catalyst | Additive | Substrate | ee (%) | Yield (%) |
|---|---|---|---|---|
| Mn complex 2 | Boc-L-tert-leucine | Isobutylbenzene | 62 | 50 |
Iron-Based Systems
Iron catalysts with bis-pyrrolidine backbones show moderate activity but lower stereoselectivity (≤45% ee) compared to manganese analogues, making them less favorable for large-scale synthesis.
Protection-Deprotection Strategies
Benzyloxycarbonyl (Cbz) Group Installation
The Cbz group is introduced via reaction with benzyl chloroformate in the presence of K₂CO₃. For example, trans-4-aminocyclohexane-1-carboxylic acid reacts with benzyl chloroformate in acetone at 60°C for 3 hours, achieving 99.1% purity after crystallization.
tert-Butoxycarbonyl (Boc) Protection
Boc anhydride is employed to protect amine intermediates, enabling selective functionalization of the carboxylic acid group. Subsequent acid hydrolysis with citric acid (pH 4) removes the Boc group without affecting the Cbz moiety.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Methods
| Method | Stereoselectivity (ee) | Yield (%) | Scalability |
|---|---|---|---|
| Ru-Catalyzed Hydrogenation | N/A | 70 | High |
| Mn-Catalyzed Oxidation | 62 | 50 | Moderate |
| Enzymatic Activation | N/A | – | Low |
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Drug Development
(1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid serves as a precursor in the synthesis of various therapeutic agents. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as Nrf2 activators, which are important in oxidative stress response pathways .
Anticancer Activity
Research has shown that compounds derived from (1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid exhibit promising anticancer properties. In vitro studies indicated that these derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Polymer Synthesis
The compound is utilized in the synthesis of polymers where its benzyloxycarbonyl group can act as a protective group during chemical reactions. This application is critical in developing advanced materials with tailored properties for specific applications such as drug delivery systems.
Coatings and Adhesives
Due to its chemical stability and reactivity, (1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid is explored in formulating coatings and adhesives that require robust performance under varying environmental conditions.
Synthetic Intermediate
The compound acts as a versatile intermediate in organic synthesis. Its functional groups allow it to participate in various reactions such as:
- Esterification : Reaction with alcohols to form esters.
- Amidation : Formation of amides with amines.
These reactions are essential for creating complex molecules used in pharmaceuticals and agrochemicals.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel derivatives from (1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid that showed significant cytotoxicity against breast cancer cell lines. The derivatives were characterized using NMR and mass spectrometry, confirming their structures and purity .
| Compound | Activity | Mechanism |
|---|---|---|
| Derivative A | IC50 = 10 µM | Apoptosis induction |
| Derivative B | IC50 = 15 µM | Cell cycle arrest |
Case Study 2: Polymer Applications
In another research initiative, the compound was used to synthesize a copolymer that exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. The study highlighted the importance of the benzyloxycarbonyl group in controlling polymerization rates and properties .
Mechanism of Action
The mechanism of action of (1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
(a) (1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid
- Structure : Differs in the ester group (methoxycarbonyl vs. benzyloxycarbonyl) and stereochemistry (1R,2S).
- Applications: Less steric hindrance due to the smaller methoxy group may enhance reactivity in esterification or amidation reactions.
(b) Cyclohexanecarboxylic Acid, 1-Amino-2-hydroxy-, (1R,2S)- (CAS: 197247-91-9)
- Structure: Replaces the Cbz group with amino and hydroxyl substituents.
- Hazard Profile : Higher acute oral toxicity (H302) and specific target organ effects (H335) compared to the target compound .
- Applications: Potential use in peptidomimetics or chiral ligands due to its amino-alcohol functionality .
(c) CIS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic Acid (CAS: 85603-41-4)
Functional Analogues in Medicinal Chemistry
(a) Keap1-Nrf2 Protein-Protein Interaction Inhibitors
- Example: (1S,2R)-2-(1-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclohexane-1-carboxylic acid (Compound 24 in ).
- Comparison: Shares the cyclohexane-carboxylic acid core but incorporates a tetrahydroisoquinoline-dioxoisoindoline moiety for enhanced binding to Keap1. The target compound serves as a precursor in such syntheses .
(b) Aminocyclohexanecarboxylic Acid Derivatives
Biological Activity
(1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry and medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.
The molecular formula of (1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid is , with a molecular weight of approximately 262.31 g/mol. The compound is synthesized through a series of reactions involving cyclohexane derivatives, where the cyclohexane ring is protected, followed by the introduction of the benzyloxycarbonyl group. Common reagents used in its synthesis include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The mechanism of action for (1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The benzyloxycarbonyl group serves as a protecting group, while the carboxylic acid moiety can participate in hydrogen bonding and other interactions that influence its reactivity and biological interactions.
Antioxidant Properties
Research indicates that compounds similar to (1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid exhibit antioxidant properties. The presence of the carboxylic acid group may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Enzyme Inhibition
Studies have shown that related compounds can inhibit various enzymes involved in metabolic processes. For instance, their interaction with amine oxidases suggests potential applications in modulating oxidative stress responses in tissues . The inhibition of these enzymes can lead to decreased production of reactive oxygen species, which are implicated in various diseases.
Study on Antioxidant Activity
A recent study investigated the antioxidant capacity of similar benzyloxycarbonyl derivatives. It was found that these compounds significantly reduced oxidative stress markers in vitro, suggesting their potential utility in therapeutic applications targeting oxidative damage .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| (1S,2R)-2-((benzyloxy)carbonyl)acid | 25 | Free radical scavenging |
| Related benzyloxy derivatives | 30-50 | Enzyme inhibition |
Clinical Implications
The biological activity of (1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid may extend to therapeutic areas such as cancer treatment and neuroprotection. Its ability to modulate enzyme activity could be harnessed to develop new drugs targeting specific pathways involved in disease progression .
Q & A
Q. What are the key synthetic routes for (1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid, and how can stereochemical purity be ensured?
The compound is synthesized via cyclopropane or cyclohexane intermediates, often starting from cis-1,2-cyclohexanedicarboxylic anhydride. A critical step involves chiral resolution using resolving agents like R-(+)-α-methylbenzylamine to isolate the (1S,2R) enantiomer. Stereochemical control is achieved by optimizing reaction conditions (e.g., temperature, solvent polarity) and validated via chiral HPLC or polarimetry .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Advanced analytical techniques are employed:
- X-ray crystallography for absolute configuration confirmation (e.g., co-crystallization with target proteins like Keap1) .
- LC-MS (liquid chromatography-mass spectrometry) to verify molecular weight (e.g., observed m/z 447.3 [M+1]+) and purity (>95%) .
- NMR spectroscopy to analyze cyclohexane ring conformation and benzyloxy carbonyl group positioning .
Q. What are the standard protocols for handling and storing this compound to ensure stability?
The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the benzyloxy carbonyl group. Handling requires PPE (gloves, safety glasses) due to its acute oral toxicity (H302) and skin irritation (H315). Avoid exposure to moisture, heat, or oxidizing agents .
Advanced Research Questions
Q. How does (1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid inhibit the Keap1-Nrf2 protein-protein interaction?
The compound binds to the Keap1 Kelch domain via hydrogen bonding and van der Waals interactions , disrupting Nrf2 ubiquitination. Structural studies (PDB: 4L7B) reveal its cyclohexane carboxylate group occupies a hydrophobic pocket, while the benzyloxy moiety stabilizes the binding interface. IC₅₀ values are determined via fluorescence polarization assays .
Q. What strategies are effective for optimizing this compound’s potency in structure-activity relationship (SAR) studies?
Key modifications include:
- Replacing the benzyloxy group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to enhance binding affinity.
- Introducing rigid bicyclic systems (e.g., bicyclo[2.2.1]heptane) to reduce conformational entropy losses. Activity is validated using cellular assays (e.g., Nrf2 nuclear translocation in MDCK-II cells) .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess (ee)?
Large-scale synthesis faces issues like racemization during benzyloxy deprotection. Solutions include:
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Molecular dynamics simulations (e.g., AMBER or GROMACS) predict metabolic stability by analyzing CYP450 enzyme interactions. ADMET predictors (e.g., SwissADME) optimize logP values (<3) and aqueous solubility for oral bioavailability .
Methodological Considerations
Q. What analytical methods resolve data contradictions in stereochemical assignments?
Discrepancies between NMR coupling constants and X-ray data are resolved via VCD (vibrational circular dichroism) or ROESY NMR to assess spatial proximity of substituents .
Q. How is the compound’s reactivity under acidic/basic conditions characterized?
Stability studies involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
